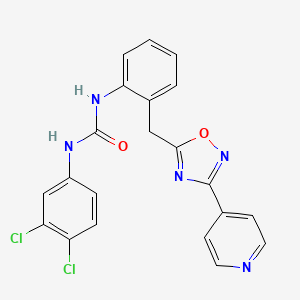
1-(3,4-Dichlorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H15Cl2N5O2 and its molecular weight is 440.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-Dichlorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a derivative of the 1,3,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a dichlorophenyl moiety and a pyridinyl-substituted oxadiazole, which contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives exhibited strong inhibitory effects against Mycobacterium bovis, suggesting potential applications in treating tuberculosis . The binding affinity of these compounds to bacterial enzymes further supports their efficacy.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example, a review on oxadiazole derivatives noted their ability to inhibit specific cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
In particular, the compound demonstrated cytotoxic effects against breast cancer cells in vitro. The mechanism was attributed to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Research indicates that 1,3,4-oxadiazole derivatives can reduce inflammation markers in animal models . This action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
| Study | Findings |
|---|---|
| Dhumal et al. (2016) | Strong inhibition of Mycobacterium bovis BCG by oxadiazole derivatives; promising for tuberculosis treatment. |
| Desai et al. (2018) | Compounds showed moderate to excellent antibacterial activity against B. subtilis, S. aureus, and P. aeruginosa. |
| Maftei et al. (2020) | Noted significant HDAC inhibition leading to anticancer effects in breast cancer cell lines. |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cytotoxic Effects : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Pathways : Modulation of inflammatory mediators leading to reduced inflammation.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N5O2/c22-16-6-5-15(12-17(16)23)25-21(29)26-18-4-2-1-3-14(18)11-19-27-20(28-30-19)13-7-9-24-10-8-13/h1-10,12H,11H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWQKMFCLHXFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














